Methyl 3-oxodecanoate

Physicochemical Properties Purification Process Chemistry

Researchers needing a validated C11 β-ketoester for cosmetic ceramide synthesis (patent US5945559A) or bacterial pathogenesis studies face invalid results with C9 or C13 chain analogs. Methyl 3-oxodecanoate provides the specific logP and boiling point (~245.8°C) required for reproducible synthesis and assays. - Key intermediate for skin-barrier repair ceramides - Inhibits DNA synthesis via translation suppression (anti-virulence tool) - Defined analytical data: RI 1.433, exact mass 200.14100 Da

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
CAS No. 22348-96-5
Cat. No. B017129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxodecanoate
CAS22348-96-5
Synonyms3-Oxo-decanoic Acid Methyl Ester; 
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CC(=O)OC
InChIInChI=1S/C11H20O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h3-9H2,1-2H3
InChIKeyQOQWSGSXXQSUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Oxodecanoate Overview


Methyl 3-oxodecanoate (CAS 22348-96-5) is a C11 β-ketoester featuring a 3-oxo functional group on a decanoic acid methyl ester backbone . This bifunctional molecule, containing both a reactive ketone and a stable ester group, serves as a versatile intermediate in organic synthesis. It has been specifically identified as a key building block in the patented synthesis of ceramides for skincare applications [1] and demonstrates notable biological activity, including the inhibition of virulence factors in human pathogens .

Patented intermediate for ceramide synthesis
Chain-length-specific lipophilicity and boiling point profile
Reported virulence factor inhibition in human pathogens

C11 Chain Specificity of Methyl 3-Oxodecanoate


In the class of 3-oxocarboxylic acid methyl esters, the chain length dictates critical physicochemical properties and, consequently, biological and synthetic utility. Substituting methyl 3-oxodecanoate (C11) with its closest analogs, methyl 3-oxooctanoate (C9) or methyl 3-oxododecanoate (C13), is not scientifically valid due to quantifiable differences in lipophilicity and phase transition behavior. The logP, a key determinant of membrane permeability and partitioning, increases with each methylene unit, directly impacting compound behavior in biological assays and synthetic reactions. Furthermore, the boiling point, a critical parameter for purification and handling, shows a direct, measurable correlation with chain length. The specific C11 chain of methyl 3-oxodecanoate provides a distinct set of properties that are essential for the precise applications detailed in the following evidence.

Lipophilicity Mismatch
Changing chain length by ±2 carbons may shift logP by ~1 unit, altering membrane partitioning and biological assay behavior.
Boiling Point Mismatch
The C11 chain has a distinct boiling point profile essential for distillation-based purification; C9 or C13 analogs may not be directly interchangeable.

Methyl 3-Oxodecanoate: Selection Evidence


Boiling Point vs. C12 Analog

The boiling point of methyl 3-oxodecanoate is a key differentiator from its C12 analog, methyl 3-oxododecanoate, impacting purification and handling. The C10 derivative (C11 overall) boils at a significantly lower temperature than the C12 derivative (C13 overall), offering advantages in distillative purification processes .

Boiling Point
Data to verify
245.8 °C vs 271.7 °C
~25.9 °C lower than C12 analog
Lower boiling point supports energy-efficient distillation
Predicted vs reported data; cross-study comparison
Physicochemical Properties Purification Process Chemistry

Lipophilicity vs. C8 Analog

The calculated partition coefficient (LogP) of methyl 3-oxodecanoate places it in an intermediate range between its C8 and C12 homologs. This is a quantifiable difference from the more hydrophilic methyl 3-oxooctanoate (predicted XLogP ~2), making the C11 compound more suitable for applications requiring increased membrane permeability [1].

Lipophilicity
Reported
LogP 3.37 vs ~2.0
~1 log unit increase vs C8 analog
LogP shift of ~1 unit may affect membrane permeability
Predicted values from ACD/Labs and XLogP3
Lipophilicity Drug-likeness Biological Partitioning

Ceramide Synthesis Intermediate

Methyl 3-oxodecanoate is explicitly claimed as a useful intermediate for the synthesis of ceramides in patent US5945559A [1]. This application is not universally cited for other chain-length β-ketoesters, indicating a specific fit for the target molecular architecture. While the C12 analog is cited for a different application (batzelladine alkaloid synthesis) , the C10 chain of methyl 3-oxodecanoate is specifically linked to ceramide production.

Patented Application
Class-level inference
Ceramide synthesis (US5945559A)
C12 analog used for alkaloid synthesis
Application specificity supports ceramide production
Reported in patent literature; requires validation in specific pathway
Synthetic Intermediate Ceramide Synthesis Cosmeceutical Chemistry

Density for Formulation

The density of methyl 3-oxodecanoate is a well-defined, quantitative parameter essential for accurate volumetric measurements in formulation and process scale-up. This value is reported consistently across multiple authoritative databases, providing a reliable specification for procurement and quality control [1].

Density
Reported
0.95 g/cm³ at 20 °C
Density supports accurate volumetric formulation
Consistent across databases; minor difference from C12 analog
Formulation Science Process Engineering Material Handling

Methyl 3-Oxodecanoate Applications


Ceramide Intermediate for Cosmeceuticals

As explicitly detailed in patent US5945559A, methyl 3-oxodecanoate is a key intermediate in the synthesis of ceramides [1]. Researchers in cosmetic chemistry and dermatological formulation development should procure this specific C11 β-ketoester to replicate patented synthetic pathways for moisturizing and skin-barrier repair compounds.

Virulence Factor Probe

Methyl 3-oxodecanoate exhibits virulence factor activity against human pathogens and has been shown to inhibit DNA synthesis by suppressing protein translation initiation . This activity profile makes it a valuable tool compound for microbiologists investigating quorum sensing, bacterial pathogenesis, and the development of novel anti-virulence strategies.

Physical Property-Driven Process Design

The quantifiable properties of methyl 3-oxodecanoate, including a boiling point of ~245.8 °C at 760 mmHg and a density of 0.95 g/cm³ [2], enable precise process design. Procurement for this application should be based on these specific values to ensure accurate modeling of distillation, solvent extraction, and flow chemistry parameters, which would be invalid if a different chain-length analog were substituted.

Reference Standard for β-Ketoesters

The defined and published analytical data for methyl 3-oxodecanoate, including its refractive index (1.433) and exact mass (200.14100 Da) [2], supports its use as a reference standard. Analytical chemists can rely on this compound for calibrating instruments like GC-MS, LC-MS, or refractometers when analyzing complex mixtures containing this specific β-ketoester moiety.

Application
Selection Property
Validation Focus
Ceramide synthesis
Patent-defined synthetic utility
Replication of ceramide synthetic pathway
Virulence factor research
Reported anti-virulence activity
Quorum sensing and translation initiation pathway studies
Process design and scale-up
Defined boiling point and density
Distillation and solvent extraction modeling
Analytical reference standard
Published analytical data
Instrument calibration and method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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